

In-Depth Technical Guide to the Spectroscopic Data of Gingerglycolipid C

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Compound of Interest		
Compound Name:	Gingerglycolipid C	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Gingerglycolipid C**, a monoacyldigalactosylglycerol identified in Zingiber officinale (ginger). The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications.

Introduction

Gingerglycolipid C is a naturally occurring glycolipid that has garnered interest for its potential biological activities. Accurate and detailed spectroscopic data are fundamental for its unambiguous identification, synthesis, and the exploration of its mechanism of action in biological systems. This document compiles and presents the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Gingerglycolipid C**.

Spectroscopic Data Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. While a detailed experimental mass spectrum for **Gingerglycolipid C** is not publicly available in the referenced literature, its identity is typically confirmed using high-resolution mass spectrometry. The general approach involves identifying the parent ion and characteristic fragment ions.



Table 1: Predicted Mass Spectrometry Data for Gingerglycolipid C

Ion Type	Predicted m/z	Description
[M+H]+	681.4320	Protonated molecule
[M+Na] ⁺	703.4140	Sodium adduct
[M+K]+	719.3879	Potassium adduct
Fragment	359.2074	Loss of the oleoyl group
Fragment	327.1186	Digalactosylglycerol fragment
Fragment	165.0552	Oxonium ion from the galactose unit

Note: The predicted m/z values are based on the chemical formula $C_{33}H_{60}O_{14}$ and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H-NMR spectrum reveals the chemical environment and connectivity of protons, while the ¹³C-NMR spectrum provides information about the carbon skeleton.

To date, specific, publicly available ¹H-NMR and ¹³C-NMR spectral data for **Gingerglycolipid C** from primary literature is limited. The following tables are based on the known structure of **Gingerglycolipid C** and typical chemical shifts for similar galactosylglycerol lipids.

Table 2: Predicted ¹H-NMR Chemical Shifts for Gingerglycolipid C



Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity
Glycerol Moiety		
H-1a	~4.40	dd
H-1b	~4.25	dd
H-2	~3.95	m
H-3a	~3.70	dd
H-3b	~3.60	dd
Oleoyl Moiety		
H-9, H-10	~5.35	m
H-2	~2.30	t
H-8, H-11	~2.00	m
H-3	~1.60	m
-(CH ₂)n-	~1.30	br s
CH₃	~0.90	t
Galactosyl Moieties		
Anomeric H (β-Gal)	~4.35	d
Anomeric H (α-Gal)	~4.90	d
Other Sugar Protons	3.40 - 4.10	m

Table 3: Predicted ¹³C-NMR Chemical Shifts for **Gingerglycolipid C**



Assignment	Predicted Chemical Shift (δ, ppm)
Glycerol Moiety	
C-1	~64.0
C-2	~71.0
C-3	~70.0
Oleoyl Moiety	
C=O	~174.0
C-9, C-10	~130.0
C-2	~34.0
C-3	~25.0
-(CH ₂)n-	29.0 - 30.0
CH ₃	~14.0
Galactosyl Moieties	
Anomeric C (β-Gal)	~104.0
Anomeric C (α-Gal)	~100.0
Other Sugar Carbons	61.0 - 76.0

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for glycolipids like **Gingerglycolipid C**, based on standard methodologies in the field.

Mass Spectrometry (UPLC-ESI-MS/MS)

A widely used method for the analysis of lipids is Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).

• Sample Preparation: The lipid extract containing **Gingerglycolipid C** is dissolved in an appropriate solvent mixture, typically methanol/chloroform.



- Chromatographic Separation: The sample is injected into a UPLC system equipped with a C18 column. A gradient elution is employed using a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid). The gradient is programmed to separate the different lipid classes.
- Mass Spectrometric Detection: The eluent from the UPLC is introduced into the ESI source
 of a tandem mass spectrometer. Data is acquired in both positive and negative ion modes.
 Full scan MS is used to identify the parent ions, and product ion scans (MS/MS) are
 performed on selected parent ions to obtain fragmentation patterns for structural
 confirmation.

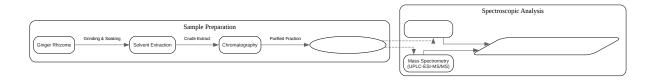
NMR Spectroscopy

- Sample Preparation: A purified sample of **Gingerglycolipid C** (typically 1-5 mg) is dissolved in a deuterated solvent suitable for lipids, such as deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).
- Data Acquisition: ¹H-NMR and ¹³C-NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard pulse sequences are used for one-dimensional spectra. For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.

Visualization of Methodologies

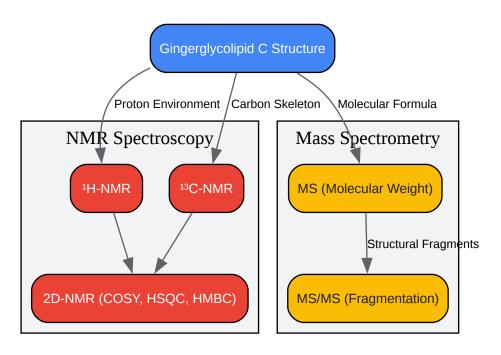
The following diagrams illustrate the general workflows for the spectroscopic analysis of **Gingerglycolipid C**.





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Fig. 1: General workflow for the isolation and spectroscopic analysis of Gingerglycolipid C.



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Fig. 2: Logical relationship of spectroscopic techniques in elucidating the structure of **Gingerglycolipid C**.

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